Oxirane, ((2-cyclopentylphenoxy)methyl)-
Overview
Description
“((2-Cyclopentylphenoxy)methyl)oxirane” is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 . It is also known as 2-[(2-Cyclopentylphenoxy)methyl]-oxirane .
Synthesis Analysis
The synthesis of oxiranes, including ((2-Cyclopentylphenoxy)methyl)oxirane, often involves the use of a catalyst. For instance, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids revealed that the reaction could be initiated by a tertiary amine . Another method involves the catalytic oxidation of ethylene by air .Molecular Structure Analysis
The molecular structure of ((2-Cyclopentylphenoxy)methyl)oxirane consists of a three-membered ring structure, with one of the vertices being an oxygen atom and the other two being carbons .Chemical Reactions Analysis
The ring-opening reaction of oxiranes, such as ((2-Cyclopentylphenoxy)methyl)oxirane, by carboxylic acid initiated by a tertiary amine is a key step in the synthesis of various products . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Scientific Research Applications
Theoretical Study of Oxirane and Its Derivatives
The study by Kuevi, Atohoun, and Mensah (2012) delved into the catalytic hydrogenation of oxirane and its methyl derivative, highlighting the reactions' products—ethanol and propan-1-ol. The research proposed mechanisms for these reactions based on chemical parameter variations, contributing significantly to the understanding of oxirane's chemical behavior and potential applications in scientific research (Kuevi, Atohoun, & Mensah, 2012).
Oxiranes in Material Development and Biological Effects
Oxiranes, due to their high reactivity, have been explored for developing composite materials with low shrinkage. A study by Schweikl, Schmalz, and Weinmann (2004) focused on the biological effects of oxiranes and siloranes, revealing their potential to induce genetic mutations and chromosomal aberrations in mammalian cells. This study is critical for understanding the biological interactions and potential risks associated with these compounds in material development and other scientific applications (Schweikl, Schmalz, & Weinmann, 2004).
Oxirane as a Reagent for Determining the ee of α-Chiral Amines
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for analyzing scalemic mixtures of amines, facilitating the determination of enantiomeric excess (ee) of α-chiral amines. The study conducted by Rodríguez-Escrich et al. (2005) underscores the compound's utility in facilitating straightforward reactions and easy identification of diastereomeric products, highlighting its significance in stereochemical analysis and potential applications in scientific research (Rodríguez-Escrich et al., 2005).
Oxiranes in Corrosion Inhibition
The study by Dagdag et al. (2019) explored the corrosion inhibition effectiveness of aromatic epoxy monomers (AEMs) on carbon steel in acidic solutions. The research provided insights into the adsorptive behavior and anticorrosive properties of these compounds, demonstrating their potential application in protecting metal surfaces from corrosion. The study combined computational and experimental techniques, offering a comprehensive understanding of the interaction between AEMs and metallic surfaces (Dagdag et al., 2019).
Safety and Hazards
The safety data sheets for similar compounds suggest that protective measures such as wearing gloves, protective clothing, and eye or face protection should be taken when handling these substances . It’s also advised to keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Future Directions
While specific future directions for ((2-Cyclopentylphenoxy)methyl)oxirane are not mentioned in the retrieved papers, research into the synthesis and applications of oxiranes continues to be an active area of study . For instance, block copolymers of methyl oxirane and oxirane derivatives have been studied for their potential uses .
Mechanism of Action
Mode of Action
The compound ((2-Cyclopentylphenoxy)methyl)oxirane, like other oxiranes, undergoes a ring-opening reaction . This reaction is catalyzed by a tertiary amine and initiated by a carboxylic acid . The reaction proceeds through a series of parallel consecutive stages :
- Quaternization of the tertiary amine by the activated oxirane .
- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Pharmacokinetics
The compound’s solubility in dichloromethane and methanol suggests that it may have good bioavailability.
Result of Action
The ring-opening reactions of oxiranes can lead to the formation of β-hydroxypropyl ester , which may have various biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ((2-Cyclopentylphenoxy)methyl)oxirane. For instance, the temperature can affect the rate of the ring-opening reaction . The reaction was studied at a temperature range of 323–353 K .
Properties
IUPAC Name |
2-[(2-cyclopentylphenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPLKBZYFYPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950906 | |
Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28163-40-8 | |
Record name | Oxirane, ((2-cyclopentylphenoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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